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molecular formula C11H15ClN2O B8449151 N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 893566-37-5

N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No. B8449151
M. Wt: 226.70 g/mol
InChI Key: KFYVPJFJRDNAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07462600B2

Procedure details

N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (3.0 g, 13.2 mmol) from Preparation 39 Step 2 was treated with concentrated sulfuric acid (19 ml) and allowed to stir for 30 min before cooling in an ice-water bath to between 0-10° C. and adding fuming red nitric acid (0.67 ml) over a 10 min period. The reaction mixture was heated (35° C.) overnight, then diluted with water (40 ml) and extracted with DCM (6×50 ml). The DCM was removed under vacuum and the residue was re-dissolved in conc. HCl (20 ml) and heated to 40° C. for 18 h, then 100° C. for 4 h, and finally 50° C. for 18 h. The mixture was cooled to RT, diluted with water (50 ml), and extracted with DCM (5×40 ml). The aqueous layer was treated with 30% (w/v) NaOH aq. until the pH=12, then extracted with DCM (6×60 ml). These latter extracts were combined, dried over Na2SO4, filtered, and concentrated to yield 5-chloro-4-methyl-3-nitro-pyridin-2-ylamine (1.0 g). 1H NMR (CDCl3) δ 8.15 (s, 1H), 5.93 (br s, 2H), 2.49 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:15])=[CH:4][C:5]([NH:8]C(=O)C(C)(C)C)=[N:6][CH:7]=1.S(=O)(=O)(O)O.[N+:21]([O-])([OH:23])=[O:22]>O>[Cl:1][C:2]1[C:3]([CH3:15])=[C:4]([N+:21]([O-:23])=[O:22])[C:5]([NH2:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.67 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 (± 5) °C
Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated (35° C.) overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (6×50 ml)
CUSTOM
Type
CUSTOM
Details
The DCM was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in conc. HCl (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 18 h
Duration
18 h
WAIT
Type
WAIT
Details
100° C. for 4 h
Duration
4 h
WAIT
Type
WAIT
Details
finally 50° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
ADDITION
Type
ADDITION
Details
diluted with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (5×40 ml)
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with 30% (w/v) NaOH aq. until the pH=12
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (6×60 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C(=C(C(=NC1)N)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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